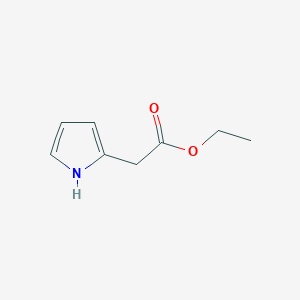

ethyl 2-(1H-pyrrol-2-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4510. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1H-pyrrol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h3-5,9H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQHTIJMZDDKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277849 | |

| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4778-25-0 | |

| Record name | 4778-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-pyrrol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-(1H-pyrrol-2-yl)acetate: A Cornerstone Precursor in Modern Organic Synthesis

Abstract

Ethyl 2-(1H-pyrrol-2-yl)acetate stands as a pivotal precursor in the landscape of organic synthesis, prized for its versatile reactivity and strategic importance. The inherent functionalities of this molecule—an electron-rich pyrrole ring and a modifiable ethyl acetate side chain—provide a robust platform for constructing a diverse array of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, from its fundamental synthesis and physicochemical properties to its advanced applications as a building block for sophisticated heterocyclic systems, including porphyrins and fused alkaloids. With a focus on the causality behind experimental choices, this document provides researchers, scientists, and drug development professionals with field-proven insights and detailed protocols to effectively leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of a Versatile Building Block

The pyrrole nucleus is a ubiquitous motif in biologically active natural products and pharmaceutical agents.[1] Its presence in the "pigments of life" like heme and chlorophyll, as well as in blockbuster drugs such as atorvastatin and sunitinib, underscores its profound significance in medicinal and materials chemistry.[2] this compound emerges as a particularly valuable derivative, offering a unique combination of a reactive aromatic core and a functional side chain that serves as a handle for extensive synthetic elaboration.

This guide delves into the core utility of this compound, presenting a scientifically rigorous overview of its synthesis, reactivity, and strategic deployment in the synthesis of high-value compounds. The protocols and mechanistic discussions herein are designed to be self-validating, providing a clear rationale for procedural steps and empowering researchers to adapt and innovate.

Synthesis and Physicochemical Profile

A robust and scalable synthesis is paramount for any key building block. While various methods exist for crafting substituted pyrroles, the Paal-Knorr synthesis remains a cornerstone due to its efficiency and simplicity, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3]

Representative Synthesis: Modified Paal-Knorr Approach

A common pathway to access this compound involves the cyclization of a suitable 1,4-dicarbonyl precursor with an amine, followed by functionalization. A conceptually related and effective method is the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate, which provides a regioselective route to pyrrole-2-carboxylates.[3]

Experimental Protocol: Synthesis of Ethyl Pyrrole-2-carboxylates via Reductive Condensation [3]

-

Materials and Reagents:

-

Substituted enaminone (1.0 equiv)

-

Ethyl 2-oximinoacetoacetate (1.1 equiv)

-

Zinc dust (activated)

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Step-by-Step Procedure:

-

To a solution of the enaminone in a 1:1 mixture of glacial acetic acid and ethanol, add ethyl 2-oximinoacetoacetate.

-

Cool the mixture in an ice bath and add activated zinc dust portion-wise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove zinc residues, washing the pad with ethyl acetate.

-

Combine the filtrates and carefully neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl pyrrole-2-carboxylate derivative.

-

Physicochemical and Spectroscopic Data

The precise characterization of this compound is crucial for its effective use. The following table summarizes its key physical properties.

| Property | Value |

| CAS Number | 4778-25-0 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| Appearance | (Typically a liquid or low-melting solid) |

| Boiling Point | (Data not consistently available) |

| Density | (Data not consistently available) |

Spectroscopic analysis is essential for structural confirmation. While a specific, publicly available, fully assigned spectrum for this compound is not readily found, the expected NMR signals can be predicted based on its structure and data from similar compounds like ethyl acetate.[2][4][5]

-

¹H NMR: The spectrum would characteristically show a triplet and a quartet for the ethyl group protons. The methylene protons of the acetate side chain would appear as a singlet, and the protons on the pyrrole ring would present as distinct multiplets in the aromatic region. The N-H proton of the pyrrole would likely appear as a broad singlet.

-

¹³C NMR: Four distinct signals are expected for the carbon atoms of the ethyl acetate moiety, in addition to the signals corresponding to the four unique carbons of the pyrrole ring.[5]

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from the dual reactivity of its pyrrole ring and its ester functionality.

Gateway to Porphyrins and Macrocycles

Porphyrins are fundamental to numerous biological processes and have applications in materials science and photodynamic therapy. The condensation of pyrrole-based precursors is the most prevalent method for their synthesis.[6] this compound, after suitable modification (e.g., reduction of the ester and formylation or conversion to a dipyrromethane), serves as a critical building block for these complex macrocycles.

Workflow: Porphyrin Synthesis via Dipyrromethane Condensation

The MacDonald [2+2] synthesis is a classic and powerful method for creating symmetrically and asymmetrically substituted porphyrins. It involves the acid-catalyzed condensation of a 1,9-diformyldipyrromethane with another dipyrromethane.

Caption: MacDonald [2+2] porphyrin synthesis workflow.

Experimental Protocol: Synthesis of a Symmetrically Substituted Dipyrromethane

-

Preparation of 2-Acetoxymethylpyrrole: A methylpyrrole precursor is oxidized using lead tetra-acetate to yield the corresponding 2-acetoxymethylpyrrole.

-

Self-Condensation: The 2-acetoxymethylpyrrole is heated in methanol containing a catalytic amount of hydrochloric acid. This promotes the self-condensation of two pyrrole units to form the symmetrically substituted dipyrromethane.

-

Purification: The resulting dipyrromethane is purified by crystallization or column chromatography. This intermediate is then ready for use in the subsequent MacDonald condensation.

Construction of Fused Heterocyclic Scaffolds: Pyrrolo[2,1-a]isoquinolines

Pyrrolo[2,1-a]isoquinolines are a class of fused nitrogen heterocycles found in numerous bioactive natural products and are explored as potent cytotoxic and anti-cancer agents.[7] The synthesis of these scaffolds often relies on intramolecular cyclization reactions where the pyrrole acts as the nucleophile. This compound is an ideal starting point for such transformations.

A key synthetic strategy is the Bischler-Napieralski reaction , an intramolecular electrophilic aromatic substitution.[8][9][10]

Workflow: Synthesis of Pyrrolo[2,1-a]isoquinolines

This pathway involves converting the ethyl acetate group into a β-arylethylamide, which then undergoes an acid-catalyzed intramolecular cyclization onto the electron-rich pyrrole ring.

Caption: Synthesis of pyrrolo[2,1-a]isoquinolines.

Experimental Protocol: Bischler-Napieralski Cyclization for Pyrrolo[2,1-a]isoquinoline Synthesis

-

Amide Formation:

-

Hydrolyze this compound to the corresponding carboxylic acid using a base like lithium hydroxide, followed by acidic workup.

-

Couple the resulting pyrrole-2-acetic acid with a desired β-arylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethanamine) using standard peptide coupling reagents (like EDCI/HOBt) in an appropriate solvent (e.g., DMF or CH₂Cl₂) to form the N-(β-arylethyl)-2-(1H-pyrrol-2-yl)acetamide intermediate.

-

-

Cyclization:

-

Dissolve the amide intermediate in a high-boiling solvent such as toluene or xylene.

-

Add a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to the solution.[10]

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC). The reaction proceeds via the formation of a nitrilium ion intermediate, which is then attacked by the C5 position of the pyrrole ring.[9][11]

-

-

Workup and Purification:

-

Carefully quench the reaction mixture with ice water and basify with an aqueous base (e.g., NaOH or K₂CO₃).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield the dihydropyrrolo[2,1-a]isoquinoline.

-

-

Aromatization (Optional):

-

The resulting dihydro-isoquinoline can be aromatized by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent to yield the fully aromatic pyrrolo[2,1-a]isoquinoline.

-

Platform for Drug Discovery and Medicinal Chemistry

The pyrrole-2-acetic acid scaffold (derived from the title ester) is a privileged structure in medicinal chemistry. It serves as a template for generating libraries of compounds for biological screening. The carboxylic acid can be converted to a wide range of amides, esters, and other functional groups, while the pyrrole ring itself can be functionalized through electrophilic substitution or N-alkylation/acylation. This allows for systematic exploration of the structure-activity relationship (SAR). For instance, pyrrole derivatives have been investigated as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.[12]

Workflow: Derivatization for Compound Library Synthesis

Caption: Derivatization workflow for medicinal chemistry.

Safety and Handling

This compound and its derivatives should be handled with appropriate laboratory precautions. According to safety data sheets for similar compounds, the substance may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Therefore, handling should be performed in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

This compound is far more than a simple organic molecule; it is a strategic asset in the synthetic chemist's toolkit. Its inherent reactivity and functional handles provide access to a vast chemical space, enabling the efficient construction of complex and high-value molecules ranging from porphyrin-based materials to potent pharmaceutical agents like pyrrolo[2,1-a]isoquinolines. The logical and field-tested protocols outlined in this guide demonstrate the causality behind the synthetic choices, offering a solid foundation for both established applications and future innovations. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile precursors like this compound is set to increase, solidifying its role as a cornerstone of modern organic synthesis.

References

-

Nenitzescu, C. D. (1929). Über einige neue Synthesen der Indol-Reihe. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(10), 2669-2671. Available at: [Link]

-

Griesbeck, A. G., & Abe, M. (2009). Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. Available at: [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction. YouTube. Available at: [Link]

-

Istrati, D. I., et al. (2020). Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE, 71(5), 51-57. Available at: [Link]

-

Sinicropi, M. S., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

-

Rodríguez, A. M., et al. (2020). Reaction of 1-methyl-1H-pyrrole with ethyl diazoacetate using... ResearchGate. Available at: [Link]

-

Chemistry Student. (2023). Bischler-Napieralski Reaction. YouTube. Available at: [Link]

-

Kamal, A., et al. (2007). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

-

Anagnostou, C., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. PubMed. Available at: [Link]

-

Movassaghi, M., & Hill, M. D. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. ACS Publications. Available at: [Link]

-

Yıldırım, İ., et al. (2018). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journals. Available at: [Link]

-

ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl... ResearchGate. Available at: [Link]

-

Istrati, D. I., et al. (2020). Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. ResearchGate. Available at: [Link]

-

El-Metwaly, N. M., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC - NIH. Available at: [Link]

-

Sharma, R., et al. (2022). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. PMC - NIH. Available at: [Link]

-

Su, B.-Y., et al. (2012). 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethyl-idene]aniline. PubMed. Available at: [Link]

-

Luo, Q., et al. (2020). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Available at: [Link]

-

Movassaghi, M., & Hill, M. D. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. PMC - NIH. Available at: [Link]

-

Pharmapproach. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview. Available at: [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: New Pyrrole Derivatives. Part 9. Formation and Cyclization of 2‐ Acylamino‐1H‐pyrrolo‐3,4‐dicarbonitriles. Available at: [Link]

-

Wang, X., et al. (2022). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Zeng, Y.-L. (2007). Methyl (1H-pyrrol-2-ylcarbonylamino)acetate. PMC - NIH. Available at: [Link]

-

Mantu, D., et al. (2022). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]

-

Chemsrc. (n.d.). Ethyl (2-formyl-1H-pyrrol-1-yl)acetate. Available at: [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Available at: [Link]

-

Kovtunov, E. A., et al. (2021). Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. PMC - NIH. Available at: [Link]

-

LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Controlled Drugs and Substances Act. Available at: [Link]

-

ResearchGate. (n.d.). Nenitzescu indole synthesis. ResearchGate. Available at: [Link]

-

Lee, K.-B. (n.d.). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. SciSpace. Available at: [Link]

-

Zeng, Y.-L. (2007). Ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental reactivity of the pyrrole ring in ethyl 2-acetate compounds

An In-Depth Technical Guide to the Fundamental Reactivity of the Pyrrole Ring in Ethyl 2-Acetate Compounds

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and medicinal chemistry, forming the core structure of vital biological molecules such as heme and chlorophyll.[1][2] Its unique electronic properties impart a high degree of reactivity, making it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the fundamental reactivity of the pyrrole ring, with a specific focus on how the introduction of an ethyl 2-acetate substituent modulates its chemical behavior.

For researchers, scientists, and drug development professionals, a deep understanding of this reactivity is paramount. The presence of the ethyl acetate group, a potent electron-withdrawing moiety, significantly alters the electron density and steric environment of the pyrrole ring, thereby influencing the regioselectivity and rate of its reactions. This document will dissect the causality behind these changes, offering field-proven insights into the experimental choices necessary for the successful functionalization of these valuable compounds.

The Unsubstituted Pyrrole Ring: A Baseline for Reactivity

To appreciate the influence of the ethyl 2-acetate substituent, one must first grasp the intrinsic reactivity of the parent pyrrole molecule.

Aromaticity and Electronic Distribution

Pyrrole's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, satisfying Hückel's rule (4n+2).[1] The nitrogen atom's lone pair participates in the π-system, which has profound consequences. This participation pushes electron density into the ring, making the carbon atoms electron-rich and significantly more nucleophilic than the carbons in benzene.[3] Consequently, pyrrole is highly susceptible to attack by electrophiles.[4][5]

The resonance energy of pyrrole is approximately 88 kJ/mol, which, while substantial, is less than that of benzene (152 kJ/mol), indicating a lower aromatic stabilization and higher reactivity.[1]

| Compound | Resonance Energy (kJ/mol) |

| Benzene | 152 |

| Thiophene | 121 |

| Pyrrole | 88 |

| Furan | 67 |

| Table 1: Comparison of Resonance Energies for Common Aromatic Compounds.[1] |

Acidity and Basicity

The involvement of the nitrogen lone pair in the aromatic system renders it non-basic. Protonation on the nitrogen would disrupt the aromatic sextet, making it energetically unfavorable. Instead, protonation, when forced by strong acids, occurs at a carbon atom (typically C2), which can lead to polymerization.[3][6]

Conversely, the N-H proton is weakly acidic, with a pKa of about 17.5.[1] This allows for deprotonation by strong bases like sodium hydride (NaH) or organolithium reagents to form the nucleophilic pyrrolide anion, which can then be functionalized at the nitrogen position.[1][3]

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution is the hallmark reaction of pyrrole. The ring is so activated that reactions often proceed under much milder conditions than those required for benzene.

Regioselectivity: Substitution overwhelmingly occurs at the α-positions (C2 or C5) rather than the β-positions (C3 or C4).[1][7] This preference is dictated by the superior stability of the cationic intermediate (arenium ion) formed upon electrophilic attack. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, via three resonance structures. In contrast, attack at C3 results in a less stable intermediate where the charge is delocalized over only two carbon atoms, and the nitrogen cannot directly stabilize the charge.[7]

Common EAS reactions on unsubstituted pyrrole include:

-

Halogenation: Pyrrole reacts vigorously with halogens, often leading to tetra-halogenated products. Milder reagents like N-bromosuccinimide (NBS) or low temperatures are needed for monohalogenation.[1][8][9]

-

Nitration: Standard nitrating mixtures (HNO₃/H₂SO₄) cause decomposition.[9] Milder conditions, such as using acetyl nitrate (HNO₃ in acetic anhydride), are required to yield 2-nitropyrrole.[10][11]

-

Sulfonation: Strong sulfuric acid leads to polymerization. The pyridine-SO₃ complex is an effective reagent for sulfonation at the 2-position.[1][8]

-

Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a highly reliable method for introducing a formyl group at the C2 position.[1][12]

-

Friedel-Crafts Acylation: Due to the ring's sensitivity to Lewis acids which cause polymerization, Friedel-Crafts reactions are often problematic.[8] However, acylation can be achieved with acid anhydrides without a strong Lewis acid catalyst.[9]

The Impact of the Ethyl 2-Acetate Substituent

Placing an ethyl acetate group at the C2 position fundamentally alters the reactivity profile of the pyrrole ring. This substituent is strongly electron-withdrawing due to the resonance and inductive effects of the carbonyl group.

Electronic Effects: Ring Deactivation

The primary effect of the C2-ester is the deactivation of the pyrrole ring towards electrophilic attack. The electron-withdrawing nature of the group pulls electron density out of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. This is a crucial consideration for experimental design, as reactions that proceed readily with unsubstituted pyrrole may require more forcing conditions (e.g., higher temperatures, stronger electrophiles, or longer reaction times) for ethyl pyrrole-2-acetate.[13][14]

Directing Effects in Subsequent Substitutions

With the C2 position occupied, subsequent electrophilic substitution will be directed to the remaining open positions (C3, C4, and C5).

-

The C5 Position: This position is electronically deactivated but remains the most likely site for a second substitution, analogous to the para-directing effect in substituted benzenes.

-

The C4 Position: This position is also deactivated and generally less favored than C5.

-

The C3 Position: This position is the most deactivated due to its proximity to the electron-withdrawing group.

Therefore, electrophilic attack on ethyl pyrrole-2-acetate is expected to yield primarily the 5-substituted product, followed by the 4-substituted product. The exact ratio is highly dependent on the specific reaction and conditions.

Modified Acidity

The electron-withdrawing substituent at C2 increases the acidity of the N-H proton compared to unsubstituted pyrrole.[14] By stabilizing the resulting negative charge on the pyrrolide anion through induction, the ester group facilitates deprotonation. This can be an advantage in synthetic routes that require N-alkylation or N-acylation, as it may allow for the use of weaker bases.

Key Synthetic Methodologies

The synthesis of substituted pyrroles like ethyl pyrrole-2-acetate often relies on classical named reactions that build the heterocyclic ring from acyclic precursors.

-

Knorr Pyrrole Synthesis: This is one of the most widely used methods. It involves the condensation of an α-amino ketone with a β-ketoester.[1][4][15] By choosing the appropriate starting materials, one can regioselectively synthesize highly functionalized pyrroles. The mechanism involves the formation of an enamine, which then undergoes cyclization and dehydration.[15]

-

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[1][4][16] It provides a versatile route to various substituted pyrroles.

-

Paal-Knorr Pyrrole Synthesis: This is a straightforward method involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions, to form the pyrrole ring.[1][2][17][18]

Experimental Protocols: A Practical Application

The following protocol details a representative electrophilic substitution reaction—Vilsmeier-Haack formylation—on a generic ethyl pyrrole-2-acetate substrate. The causality for the choice of reagents and conditions is explained.

Protocol: Vilsmeier-Haack Formylation of Ethyl 4-Methylpyrrole-2-carboxylate

This protocol aims to introduce a formyl group onto the pyrrole ring, which is deactivated by the C2-ester. The reaction is expected to occur at the most nucleophilic remaining position, C5.

Materials:

-

Ethyl 4-methylpyrrole-2-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Experimental Workflow Diagram:

Step-by-Step Methodology:

-

Reagent Preparation (Causality): The Vilsmeier reagent, a chloroiminium ion, is the active electrophile. It is prepared in situ because it is moisture-sensitive. Anhydrous conditions are critical to prevent decomposition of the reagent and POCl₃.

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 equiv.).

-

Cool the flask to 0°C using an ice bath.

-

Slowly add POCl₃ (1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

-

Reaction Execution (Causality): The pyrrole substrate is added to the pre-formed electrophile. Due to the deactivating effect of the ester, heating is required to drive the reaction to completion, a condition not always necessary for activated pyrroles.

-

Dissolve ethyl 4-methylpyrrole-2-carboxylate (1.0 equiv.) in anhydrous DCE.

-

Add the pyrrole solution dropwise to the cold Vilsmeier reagent.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification (Causality): The work-up is designed to neutralize the acidic reaction mixture, hydrolyze the intermediate iminium salt to the aldehyde, and separate the organic product from inorganic salts.

-

Once the reaction is complete, cool the mixture back to 0°C.

-

Carefully pour the reaction mixture onto crushed ice.

-

Slowly add saturated NaHCO₃ solution until the pH is ~7-8 to neutralize the acid and facilitate the hydrolysis of the intermediate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ethyl 5-formyl-4-methylpyrrole-2-carboxylate.

-

Conclusion

The ethyl 2-acetate substituent serves as a powerful control element in the chemistry of the pyrrole ring. Its strong electron-withdrawing nature deactivates the ring, necessitating more robust reaction conditions for electrophilic substitutions compared to the parent heterocycle. However, it also provides a valuable handle for synthetic manipulation, enhancing the acidity of the N-H proton and directing subsequent substitutions primarily to the C5 position. By understanding the interplay of these electronic and steric factors, researchers can strategically design synthetic routes to access a wide array of functionalized pyrroles, paving the way for new discoveries in materials science and drug development.

References

-

Wikipedia. Pyrrole . Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis . Organic Chemistry Portal. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole . Pharmaguideline. [Link]

-

YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 1 . Dr. Muhammad Zaman Ashraf. [Link]

-

Química Organica.org. Halogenation and sulfonation of pyrrole . Química Organica.org. [Link]

-

MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis . MBB College. [Link]

-

Wikipedia. Knorr pyrrole synthesis . Wikipedia, The Free Encyclopedia. [Link]

-

MBB College. Reactions of Pyrrole . MBB College. [Link]

-

Canadian Science Publishing. PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS . Canadian Journal of Chemistry. [Link]

-

Wikipedia. Hantzsch pyrrole synthesis . Wikipedia, The Free Encyclopedia. [Link]

-

Scribd. Acidic and Basic Character of Pyrrole | PDF . Scribd. [Link]

-

Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readil... . Pearson+. [Link]

-

Slideshare. Heterocyclic Compounds Part -IV (Pyrrole) by Dr Pramod R Padole | PPTX . Slideshare. [Link]

-

YouTube. Pyrrole: Acid/Base Reactions . Dr. Muhammad Zaman Ashraf. [Link]

-

Homework.Study.com. Propose a mechanism for the nitration of pyrrole . Homework.Study.com. [Link]

-

Organic Letters. Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles . Organic Letters. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles . RGM College Of Engineering and Technology. [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 6. youtube.com [youtube.com]

- 7. Heterocyclic Compounds Part -IV (Pyrrole) by Dr Pramod R Padole | PPTX [slideshare.net]

- 8. Halogenation and sulfonation of pyrrole [quimicaorganica.org]

- 9. mbbcollege.in [mbbcollege.in]

- 10. scribd.com [scribd.com]

- 11. homework.study.com [homework.study.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 16. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 17. mbbcollege.in [mbbcollege.in]

- 18. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(1H-pyrrol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on the known hazards of structurally similar compounds and general principles of chemical safety. No specific safety data for ethyl 2-(1H-pyrrol-2-yl)acetate was found in the public domain at the time of writing. Therefore, a cautious and conservative approach to handling this compound is paramount. Always consult your institution's safety officer and the most current safety data sheets (SDS) for related chemicals.

Section 1: Introduction and Scientific Context

This compound is a heterocyclic compound incorporating a pyrrole ring and an ethyl acetate functional group. The pyrrole nucleus is a common scaffold in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1] As such, derivatives like this compound are of significant interest to researchers in drug discovery and development.

The inherent reactivity and biological potential of pyrrole-containing molecules necessitate a thorough understanding of their safe handling and management. This guide provides a comprehensive framework for working with this compound, drawing upon established safety protocols for its constituent chemical classes to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Section 2: Hazard Identification and Risk Assessment: A Composite Analysis

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a composite hazard assessment is crucial. This involves evaluating the known risks associated with its primary structural components: the pyrrole ring and the ethyl acetate side chain.

The Pyrrole Moiety: Toxicity and Reactivity

Pyrrole itself is classified as a flammable liquid that is toxic if swallowed and harmful if inhaled, causing serious eye damage.[2] It is also known to be sensitive to air, light, and moisture, and may darken upon storage.

-

Inherent Toxicity: The pyrrole ring system can exhibit toxicity. Therefore, it is prudent to handle all pyrrole derivatives with care, assuming they may be toxic if ingested, inhaled, or absorbed through the skin.

-

Reactivity and Instability: Pyrroles can be reactive and may be incompatible with strong acids, acid anhydrides, and acid chlorides.[3] They should be stored under an inert atmosphere, such as nitrogen, and protected from light.[3][4]

The Ethyl Acetate Moiety: Flammability and Irritation

Ethyl acetate is a highly flammable liquid and vapor.[5][6][7][8] It is also known to cause serious eye irritation and may cause drowsiness or dizziness.[5][6][8][9] Repeated exposure may lead to skin dryness or cracking.[5][8][10]

-

High Flammability: The presence of the ethyl acetate group suggests that this compound is likely a flammable liquid.[5][6][7][8] All sources of ignition must be strictly controlled in the handling area.

-

Irritant Properties: It is reasonable to assume that the compound may be an eye and skin irritant.

Predicted GHS Classification (Expert Assessment)

Based on the analysis of its components, the predicted Globally Harmonized System (GHS) classification for this compound would likely include:

-

Flammable Liquid

-

Acute Toxicity (Oral, Dermal, Inhalation) - Category to be determined, but caution is advised.

-

Serious Eye Damage/Irritation

-

Skin Corrosion/Irritation

-

Specific Target Organ Toxicity (Single Exposure) - e.g., respiratory irritation, central nervous system effects.

Section 3: Prudent Laboratory Practices and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when handling this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[8][11][12]

-

Explosion-Proof Equipment: Use explosion-proof electrical and lighting equipment in areas where this compound is handled and stored.[5][7][12]

-

Grounding and Bonding: Ground and bond containers and receiving equipment to prevent static discharge, which could ignite flammable vapors.[5][7][8][12]

Standard Operating Procedures (SOPs): A Framework for Safety

Develop and strictly adhere to a detailed SOP for working with this compound. This SOP should include:

-

Pre-use Checks:

-

Verification of fume hood certification.

-

Availability and inspection of appropriate PPE.

-

Location of nearest emergency eyewash station and safety shower.

-

-

Handling and Dispensing:

-

Post-use Procedures:

Section 4: Personal Protective Equipment (PPE): The Last Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors, assuming the compound is a severe eye irritant. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin absorption. Inspect gloves for any signs of degradation before and during use. |

| Body Protection | Flame-retardant laboratory coat. | To protect against splashes and in case of a fire. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations or in case of ventilation failure. | To prevent inhalation of potentially toxic and irritating vapors. |

Section 5: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[11][12]

-

Container: Keep in a tightly sealed, properly labeled container.[5][7][8][11][12]

-

Inert Atmosphere: For long-term storage and to maintain purity, consider storing under an inert gas like nitrogen or argon.[3][4]

-

Light Protection: Protect from direct sunlight.[3][4][6][11]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[3][11]

Disposal

-

Waste Characterization: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

-

Containers: Use designated, properly labeled waste containers.

-

Spill Materials: Any materials used to clean up spills should also be treated as hazardous waste.

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

| Emergency Situation | Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area and eliminate all ignition sources.[3] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[11][13] Place the absorbed material in a sealed container for disposal. Ventilate the area. |

| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water, as it may spread the fire. |

Section 7: Data and Visualization

Physical and Chemical Properties (Predicted)

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C9H13NO2 | Based on chemical structure[14] |

| Molecular Weight | 167.20 g/mol | Based on chemical structure[14] |

| Appearance | Likely a liquid, possibly colorless to pale yellow. | Based on similar compounds[15][16] |

| Boiling Point | Elevated, likely >150 °C | General trend for similar structures[16] |

| Flash Point | Likely flammable | Due to the ethyl acetate moiety |

| Solubility | Soluble in common organic solvents. | General property of similar organic esters[16] |

Safe Handling Workflow

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Response Decision Tree

Caption: A decision tree for responding to emergencies involving this compound.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

-

LabAlley. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

-

LabAlley. (n.d.). Ethyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]

-

Global Chemsources Ltd. (2019, March 26). SAFETY DATA SHEET ETHYL ACETATE. Retrieved from [Link]

-

Adokim. (2020, March 21). Ethyl acetate - Safety Data Sheet. Retrieved from [Link]

-

Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Ethyl Acetate. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Ethyl acetate - Registration Dossier. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Ethyl 2-oxopyrrolidine-1-acetate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). ethyl 2-(2-methyl-1H-pyrrol-3-yl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of ethyl acetate. Retrieved from [Link]

Sources

- 1. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. rcilabscan.com [rcilabscan.com]

- 7. rolfeschemicals.com [rolfeschemicals.com]

- 8. adokim.com.tr [adokim.com.tr]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.ca [fishersci.ca]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. media.laballey.com [media.laballey.com]

- 13. greenfield.com [greenfield.com]

- 14. ethyl 2-(2-methyl-1H-pyrrol-3-yl)acetate | C9H13NO2 | CID 67330180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | 4778-25-0 [sigmaaldrich.com]

- 16. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]

Methodological & Application

A Senior Application Scientist's Guide to the Regioselective Synthesis of Ethyl Pyrrole-2-Carboxylates

For researchers, medicinal chemists, and professionals in drug development, the pyrrole scaffold is a cornerstone of molecular design. Its prevalence in vital natural products and pharmaceuticals underscores the critical need for robust and selective synthetic methodologies. Among the myriad of substituted pyrroles, ethyl pyrrole-2-carboxylates stand out as particularly valuable intermediates, serving as versatile handles for further functionalization in the synthesis of complex molecular architectures.

This comprehensive guide provides a detailed exploration of established and reliable protocols for the regioselective synthesis of ethyl pyrrole-2-carboxylates. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and adaptation.

Strategic Approaches to Pyrrole-2-Carboxylate Synthesis

The regioselective construction of the pyrrole ring with a carboxylate group at the C-2 position can be achieved through several strategic bond formations. This guide will focus on five prominent and dependable methods: the Knorr Pyrrole Synthesis, the Hantzsch Pyrrole Synthesis, the Paal-Knorr Pyrrole Synthesis, the Barton-Zard Pyrrole Synthesis, and the Van Leusen Pyrrole Synthesis. Each of these named reactions offers a unique approach to assembling the pyrrole core, with distinct advantages in terms of starting material availability, substrate scope, and regiochemical control.

The Knorr Pyrrole Synthesis: A Classic Condensation Strategy

The Knorr pyrrole synthesis is a widely employed method that involves the condensation of an α-amino-ketone with a β-ketoester.[1] A key feature of this reaction is that the α-aminoketones are often unstable and prone to self-condensation, necessitating their in situ preparation.[2] This is commonly achieved by the reduction of an α-oximino-ketone using zinc in acetic acid.[2]

The regioselectivity of the Knorr synthesis is dictated by the initial condensation step between the amine of the α-amino-ketone and one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration.

Mechanistic Rationale

The reaction commences with the formation of an enamine from the condensation of the α-amino-ketone and the β-ketoester. This is followed by an intramolecular aldol-type condensation, where the enamine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrrole ring. The conditions are typically acidic, with acetic acid often serving as both the solvent and a catalyst.[2]

Caption: Mechanistic workflow of the Knorr Pyrrole Synthesis.

Detailed Protocol: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate ("Knorr's Pyrrole")

This protocol, adapted from Organic Syntheses, is a classic example of the Knorr synthesis, which, while producing a 3,5-dicarboxylate, illustrates the fundamental principles and procedures that can be adapted for the synthesis of 2-carboxylates.[3]

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite

-

Glacial acetic acid

-

Zinc dust

-

Ethanol (95%)

Procedure:

-

In a suitable flask equipped with a stirrer and cooled in an ice bath, combine ethyl acetoacetate (3.09 moles) and glacial acetic acid (1.2 L).[4]

-

Slowly add a solution of sodium nitrite (3.55 moles) in water (400 mL) dropwise, maintaining the temperature below 12 °C.[4]

-

After the addition is complete, continue stirring for 2-3 hours, then allow the mixture to warm to room temperature and stand for approximately 12 hours.[4]

-

Add acetylacetone (3.48 moles) to the mixture.[4]

-

In portions, add zinc dust (450 g) with vigorous stirring, ensuring the temperature does not exceed 60 °C.[4]

-

Once the zinc addition is complete, reflux the mixture for 2-3 hours.[4]

-

Pour the hot solution through a sieve into a large volume of ice water to precipitate the crude product.[4]

-

Recrystallize the crude product from 95% ethanol to yield diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate.[4]

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| Ethyl acetoacetate | Acetylacetone | Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate | 55-60% | [4] |

The Hantzsch Pyrrole Synthesis: A Three-Component Approach

The Hantzsch synthesis provides a versatile route to substituted pyrroles through a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine.[5] This method is particularly useful for accessing a wide range of substitution patterns on the pyrrole ring.

Mechanistic Insights

The reaction is believed to proceed through two possible pathways. In the first, the β-ketoester reacts with ammonia or a primary amine to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole.[3] Alternatively, the α-haloketone can first react with the β-ketoester in a C-alkylation step, followed by condensation with ammonia or an amine.

Caption: General experimental workflow for the Hantzsch Pyrrole Synthesis.

Detailed Protocol: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

This protocol describes the synthesis of a polysubstituted pyrrole via the Hantzsch methodology.

Materials:

-

Ethyl acetoacetate

-

Ethyl 2-chloroacetoacetate

-

Ammonium acetate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (10 mmol) and ethyl 2-chloroacetoacetate (10 mmol) in ethanol.

-

Add ammonium acetate (15 mmol) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate.

| Reactant 1 | Reactant 2 | Amine Source | Product | Typical Yield |

| Ethyl acetoacetate | Ethyl 2-chloroacetoacetate | Ammonium acetate | Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate | 60-70% |

The Paal-Knorr Pyrrole Synthesis: A Direct Cyclocondensation

The Paal-Knorr synthesis is a straightforward and high-yielding method for preparing pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines.[1][6] The reaction is typically carried out under neutral or mildly acidic conditions.[7] The simplicity and efficiency of this method have made it a popular choice for the synthesis of a wide variety of substituted pyrroles.[8]

Mechanistic Rationale

The accepted mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal.[1] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic dihydroxytetrahydropyrrole intermediate. Subsequent dehydration yields the aromatic pyrrole ring.[6]

Detailed Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

While this specific protocol yields a 1,2,5-trisubstituted pyrrole, it serves as an excellent template for the Paal-Knorr reaction, which can be adapted to produce ethyl pyrrole-2-carboxylates by using appropriately substituted 1,4-dicarbonyl precursors.[7]

Materials:

-

Hexane-2,5-dione

-

Aniline

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (2.0 mmol), aniline (2.0 mmol), and methanol (0.5 mL).[7]

-

Add one drop of concentrated hydrochloric acid to the mixture.[7]

-

Heat the reaction mixture to reflux for 15 minutes.[7]

-

Cool the flask in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[7]

-

Collect the solid by vacuum filtration.[7]

-

Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[7]

| 1,4-Dicarbonyl | Amine | Product | Yield | Reference |

| Hexane-2,5-dione | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | ~52% | [7] |

The Barton-Zard Pyrrole Synthesis: A Modern Approach

The Barton-Zard synthesis is a powerful and convergent method for the preparation of pyrrole-2-carboxylates. It involves the reaction of a nitroalkene with an isocyanoacetate ester in the presence of a base.[9] This reaction is highly valued for its ability to construct polysubstituted pyrroles with a carboxylate group regioselectively at the C-2 position.[10]

Mechanistic Pathway

The reaction is initiated by the deprotonation of the α-carbon of the isocyanoacetate by a base, forming a carbanion. This carbanion then undergoes a Michael addition to the nitroalkene. The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the isocyano group attacks the carbon bearing the nitro group. Subsequent elimination of the nitro group and tautomerization leads to the aromatic pyrrole ring.[9]

Caption: Mechanistic steps of the Barton-Zard Pyrrole Synthesis.

Detailed Protocol: Synthesis of Ethyl 4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate

This protocol demonstrates the Barton-Zard reaction for the synthesis of a fused pyrrole system, highlighting the reaction's utility in constructing complex heterocyclic frameworks.

Materials:

-

3-Nitro-2H-chromene derivative (0.5 mmol)

-

Potassium carbonate (0.75 mmol)

-

Ethyl isocyanoacetate (0.65 mmol)

-

Ethanol

Procedure:

-

To a mixture of the 3-nitro-2H-chromene and potassium carbonate in ethanol (4 mL), add a solution of ethyl isocyanoacetate in ethanol (2 mL) dropwise with stirring.

-

Reflux the mixture for 30 minutes, monitoring the reaction by TLC.

-

After completion, add 1 mL of 5% hydrochloric acid and evaporate the solvent under reduced pressure.

-

Add water (25 mL) to the residue, filter the precipitate, and dry it.

-

Recrystallize the crude product from a dichloromethane-hexane mixture to afford the pure ethyl 4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate.

| Nitroalkene | Isocyanoacetate | Product | Yield |

| 3-Nitro-2H-chromene derivative | Ethyl isocyanoacetate | Fused ethyl pyrrole-1-carboxylate | 63-94% |

The Van Leusen Pyrrole Synthesis: An Isocyanide-Based Strategy

The Van Leusen synthesis is a versatile method for preparing pyrroles from α,β-unsaturated ketones, aldehydes, or esters and tosylmethyl isocyanide (TosMIC).[11] This reaction proceeds via a [3+2] cycloaddition mechanism and is particularly useful for the synthesis of 3,4-disubstituted pyrroles.[12]

Mechanistic Considerations

The reaction begins with the deprotonation of TosMIC by a base to form a stabilized carbanion.[12] This carbanion then adds to the β-position of the Michael acceptor (the α,β-unsaturated compound). The resulting intermediate undergoes an intramolecular cyclization, with the isocyanide carbon attacking the enolate. Elimination of the tosyl group and tautomerization then lead to the formation of the pyrrole ring.[12]

Detailed Protocol: General Procedure for the Synthesis of 3,4-Disubstituted Pyrroles

This general procedure outlines the key steps for the Van Leusen synthesis. Specific quantities and conditions will vary depending on the substrates used.

Materials:

-

α,β-Unsaturated ester (e.g., ethyl cinnamate)

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous solvent (e.g., THF or DME)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.

-

Add a solution of the α,β-unsaturated ester and TosMIC in the same solvent to the base suspension at a controlled temperature (often 0 °C or room temperature).

-

Stir the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired ethyl pyrrole-3-carboxylate.

| Michael Acceptor | Isocyanide | Product | Typical Yield |

| Ethyl cinnamate | TosMIC | Ethyl 4-phenyl-1H-pyrrole-3-carboxylate | Moderate to Good |

Conclusion

The regioselective synthesis of ethyl pyrrole-2-carboxylates is a pivotal task in organic synthesis, with broad implications for drug discovery and materials science. The Knorr, Hantzsch, Paal-Knorr, Barton-Zard, and Van Leusen syntheses represent a powerful toolkit for accessing these valuable intermediates. A thorough understanding of the underlying mechanisms of these reactions is paramount for their successful application and for the rational design of synthetic routes to novel pyrrole-containing molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently construct these important heterocyclic building blocks.

References

-

Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. Available at: [Link]

-

Sobral, A. J. F. N., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 513-567. Available at: [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). Pyrrole, 2,4-dimethyl-3-ethyl. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 24, 2026, from [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. Retrieved January 24, 2026, from [Link]

-

Osorio-Olivares, M., et al. (2020). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 25(15), 3349. Available at: [Link]

-

Al-Obeidi, F. A., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2658. Available at: [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved January 24, 2026, from [Link]

-

Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved January 24, 2026, from [Link]

-

MBB College. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Retrieved January 24, 2026, from [Link]

-

ALL ABOUT CHEMISTRY. (2020). Barton-Zard Pyrrole Synthesis. Retrieved January 24, 2026, from [Link]

-

Yakimova, E. A., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 27(23), 8456. Available at: [Link]

-

Wikipedia. (n.d.). Barton–Zard reaction. Retrieved January 24, 2026, from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]

- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Alkylation and N-Acylation of Ethyl 2-(1H-pyrrol-2-yl)acetate

Introduction: The Strategic Importance of Ethyl 2-(1H-pyrrol-2-yl)acetate in Medicinal Chemistry

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] this compound, in particular, serves as a highly versatile building block. Its structure combines the reactive pyrrolic nitrogen and an ester moiety, providing multiple handles for synthetic diversification. The functionalization of the pyrrole nitrogen through N-alkylation and N-acylation reactions is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting molecules. These modifications can influence factors such as solubility, metabolic stability, and receptor binding affinity, making them pivotal steps in drug discovery and development programs.[3][4] This guide provides a detailed exploration of the principles and protocols for the N-alkylation and N-acylation of this compound, offering researchers a practical framework for the synthesis of novel N-substituted pyrrole derivatives.

Part 1: N-Alkylation of this compound

N-alkylation of pyrroles is a fundamental transformation that introduces an alkyl group onto the nitrogen atom. The reaction typically proceeds via an SN2 mechanism, where a deprotonated pyrrole acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.[5]

Reaction Mechanism and Key Considerations

The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and requires a sufficiently strong base for deprotonation to form the pyrrolide anion.[6] Common bases include sodium hydride (NaH), potassium hydride (KH), and butyllithium (BuLi). The choice of base and solvent can significantly influence the regioselectivity of the reaction. While N-alkylation is generally favored with ionic metal-nitrogen bonds (e.g., with Na+ or K+), C-alkylation can sometimes be a competing side reaction.[6] For this compound, the ester group is generally stable under these conditions, but prolonged exposure to strong, nucleophilic bases at elevated temperatures should be avoided to prevent hydrolysis or other side reactions.[7]

A popular and effective method for N-alkylation that often provides milder conditions and good yields is the Mitsunobu reaction.[8][9][10] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the pyrrole nitrogen.

Experimental Workflow: N-Alkylation

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the electrophile.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and inert gas (N₂ or Ar) supply

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas.

-

Solvent Addition: Add anhydrous THF or DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH slurry via a dropping funnel over 15-20 minutes.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.5 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[11]

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Part 2: N-Acylation of this compound

N-acylation introduces an acyl group to the pyrrole nitrogen, typically using acylating agents such as acyl chlorides or acid anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct. N-acylated pyrroles are valuable intermediates and can also serve as protecting groups.[12]

Reaction Mechanism and Key Considerations

The N-acylation of pyrroles is a nucleophilic acyl substitution reaction. The pyrrole nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of the leaving group (e.g., chloride) yields the N-acylpyrrole. While pyrrole itself is a relatively weak nucleophile, its reactivity is sufficient for acylation with highly reactive acylating agents.[13] The presence of the electron-withdrawing ethyl acetate group at the 2-position of the pyrrole ring can slightly decrease the nucleophilicity of the nitrogen atom. Therefore, the use of a base is often beneficial. Non-nucleophilic bases such as triethylamine (Et₃N) or pyridine are commonly employed.

It is important to note that under certain conditions, particularly with strong Lewis acids, C-acylation can compete with or even dominate over N-acylation.[14][15] However, for the direct acylation of the pyrrole nitrogen, base-mediated reactions with acyl chlorides or anhydrides are generally selective.

Experimental Workflow: N-Acylation

Caption: General workflow for the N-acylation of this compound.

Protocol 2: N-Acylation using an Acyl Chloride and Triethylamine

This protocol provides a general method for the N-acylation of this compound using an acyl chloride in the presence of triethylamine.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and inert gas (N₂ or Ar) supply

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.5-2.0 equivalents). Cool the solution to 0 °C in an ice bath.

-

Acylating Agent Addition: Add the acyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium chloride may form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction by adding water or 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Summary of Reaction Parameters

| Reaction | Base | Electrophile/Reagent | Solvent | Temperature | Typical Yields |

| N-Alkylation | NaH, KH | Alkyl Halides | THF, DMF | 0 °C to RT | 60-90% |

| N-Alkylation | - | Alcohol, PPh₃, DEAD/DIAD | THF, Dioxane | 0 °C to RT | 70-95% |

| N-Acylation | Et₃N, Pyridine | Acyl Chlorides | CH₂Cl₂, THF | 0 °C to RT | 75-95% |

| N-Acylation | Et₃N, Pyridine | Acid Anhydrides | CH₂Cl₂, THF | RT to Reflux | 70-90% |

Troubleshooting and Safety Considerations

-

Low Yields in N-Alkylation:

-

Incomplete Deprotonation: Ensure the base is fresh and the solvents are strictly anhydrous. Incomplete deprotonation is a common cause of low conversion.

-

Side Reactions: The use of highly reactive alkylating agents or elevated temperatures can lead to side reactions. Consider using milder conditions or a different alkylating agent.

-

C-Alkylation: If C-alkylation is observed, changing the counter-ion of the base (e.g., from Li⁺ to K⁺) or using a more coordinating solvent might improve N-selectivity.[6]

-

-

Low Yields in N-Acylation:

-

Reagent Purity: Acyl chlorides are often sensitive to moisture. Use freshly opened or distilled reagents.

-

Steric Hindrance: For bulky acylating agents, the reaction may be sluggish. Increasing the reaction time or temperature may be necessary.

-

-

Safety Precautions:

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood under an inert atmosphere.

-

Acyl Chlorides: Acyl chlorides are corrosive and lachrymatory. They react with moisture to produce HCl gas. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents and do not distill to dryness.

-

References

- Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Letters, 22(4), 1442–1447. (Source for general pyrrole reactivity)

- Tan, K. L., & Bergman, R. G. (2014). Recent Advancements in Pyrrole Synthesis. PMC, 116(21), 6156-6175.

- Lea, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). In ionic liquids [Bmim][PF6] or [Bmim][BF4], a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gave substituted pyrroles in excellent yields. Synthesis, 2004(12), 1951-1954.

- Padwa, A., & Pearson, W. H. (2003). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 68(23), 8847-8856.

- Heterocyclic Chemistry. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 2. YouTube.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.